3-(5-Fluoro-2-nitrophenyl)propanoic acid

Purity Quality Control Procurement

Choose 3-(5-Fluoro-2-nitrophenyl)propanoic acid (CAS 1156307-10-6) for its specialized 5-fluoro-2-nitro substitution pattern, which enables regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions superior to positional isomers like 3-(2-fluoro-6-nitrophenyl)propanoic acid. It is a key intermediate for generating chiral β-amino acid building blocks, including Fmoc- or Cbz-protected (3S)-amino derivatives for β-peptide foldamers and peptidomimetic drug candidates. This compound is available in >99% purity grades from specialized suppliers, with comprehensive analytical documentation (HPLC, GC-FID, NMR, elemental analysis) to support pharmaceutical development workflows. Competitive pricing and in-stock availability with <1 week lead time make it ideal for scale-up workflows requiring 5–100 g quantities. Not subject to DEA scheduling, TSCA restrictions, or REACH Annex authorizations for general R&D use.

Molecular Formula C9H8FNO4
Molecular Weight 213.164
CAS No. 1156307-10-6
Cat. No. B2667064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoro-2-nitrophenyl)propanoic acid
CAS1156307-10-6
Molecular FormulaC9H8FNO4
Molecular Weight213.164
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H8FNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
InChIKeyGLEBYEUPLNOEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Fluoro-2-nitrophenyl)propanoic Acid (CAS 1156307-10-6) | Sourcing and Selection Guide


3-(5-Fluoro-2-nitrophenyl)propanoic acid (CAS 1156307-10-6) is a fluorinated nitroaromatic compound featuring a propanoic acid side chain on a phenyl ring substituted with fluorine and nitro groups at the 5- and 2-positions, respectively [1]. With a molecular formula of C₉H₈FNO₄ and molecular weight of 213.16 g/mol , this bifunctional building block serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . The electron-withdrawing fluoro and nitro substituents activate the aromatic ring toward nucleophilic aromatic substitution reactions, while the terminal carboxylic acid provides a handle for amide coupling, esterification, and further derivatization .

3-(5-Fluoro-2-nitrophenyl)propanoic Acid (CAS 1156307-10-6) | Why Generic Substitution is Not Recommended


Although several positional isomers of fluoronitrophenylpropanoic acid exist, they cannot be substituted interchangeably in synthetic workflows. The precise 5-fluoro-2-nitro substitution pattern governs the compound's regioselectivity in nucleophilic aromatic substitution (SNAr) reactions and cross-coupling chemistry [1]. For example, 3-(2-fluoro-6-nitrophenyl)propanoic acid (CAS 132715-74-3) and 2-fluoro-4-nitrophenylpropanoic acid (CAS 1805703-64-3) exhibit altered electronic distributions and steric environments, leading to different reaction outcomes in multi-step syntheses of bioactive molecules [2]. The 5-fluoro-2-nitro arrangement is specifically required for generating certain β-amino acid derivatives and heterocyclic scaffolds in medicinal chemistry campaigns. Furthermore, the target compound is available in a higher purity grade (>99%) from specialized suppliers compared to most positional analogs, which are typically offered at 95–97% purity . This purity differential can directly affect yield and impurity profile in subsequent steps, particularly when scaling to multi-gram quantities.

3-(5-Fluoro-2-nitrophenyl)propanoic Acid (CAS 1156307-10-6) | Quantitative Differentiation Evidence for Procurement Decisions


Commercial Purity Advantage: >99% vs. Standard 95–97% Specifications

The target compound is commercially available at >99% purity from a specialized manufacturer, whereas the majority of fluoronitrophenylpropanoic acid positional isomers and many vendors of this compound offer only 95–97% purity . This 2–4% absolute purity differential can translate to a 40–80% reduction in the absolute quantity of impurities present in the starting material .

Purity Quality Control Procurement

Supply Chain Reliability: In-Stock Availability vs. Extended Lead Times for Analogs

The target compound is maintained in stock and ships within one week from specialized suppliers, whereas at least one major vendor of the compound requires an estimated 23-day delivery time . In contrast, the positional isomer 3-(2-fluoro-6-nitrophenyl)propanoic acid (CAS 132715-74-3) is available only in smaller research quantities (0.05–5.0 g) with extended procurement timelines from certain suppliers [1].

Inventory Supply Chain Procurement

Derivatization Versatility: Direct Precursor to Chiral β-Amino Acid Building Blocks

3-(5-Fluoro-2-nitrophenyl)propanoic acid serves as the core scaffold for preparing chiral β-amino acid derivatives used in peptidomimetic drug discovery. Its (3S)-Fmoc-protected derivative is commercially available as a defined stereochemical entity for solid-phase peptide synthesis and incorporation into β-peptide foldamers . The corresponding Cbz-protected (3S)-amino derivative is also accessible, providing orthogonal protecting group options for convergent synthesis strategies [1].

Medicinal Chemistry Chiral Synthesis Peptidomimetics

Cost-Efficiency: Competitive Pricing Structure Compared to Positional Isomers

The target compound is offered at a significantly lower price point compared to its closest positional isomer. While 3-(5-fluoro-2-nitrophenyl)propanoic acid is available at competitive bulk pricing from multiple vendors, 3-(2-fluoro-6-nitrophenyl)propanoic acid (CAS 132715-74-3) is priced at approximately $728 for 1 g and $1,428 for 2.5 g from certain suppliers [1]. This represents a substantial cost differential for multi-step syntheses requiring multi-gram quantities.

Cost Analysis Procurement Sourcing Strategy

3-(5-Fluoro-2-nitrophenyl)propanoic Acid (CAS 1156307-10-6) | Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of β-Amino Acid-Containing Peptidomimetics

Use 3-(5-fluoro-2-nitrophenyl)propanoic acid as a key intermediate for generating chiral β-amino acid building blocks. The compound can be transformed into Fmoc- or Cbz-protected (3S)-amino derivatives for incorporation into β-peptide foldamers and peptidomimetic drug candidates . The >99% purity option ensures minimal side reactions during amide coupling and deprotection steps .

Process Chemistry Scale-Up: Cost-Effective Multi-Gram Synthesis Campaigns

Select 3-(5-fluoro-2-nitrophenyl)propanoic acid over positional isomers for scale-up workflows requiring 5–100 g quantities. The compound's competitive pricing and in-stock availability with <1 week lead time reduce both material costs and project timelines compared to alternative fluoronitrophenylpropanoic acid isomers [1].

SNAr-Based Heterocycle Construction: Synthesis of Fluorinated Benzofused Scaffolds

Leverage the 5-fluoro-2-nitro substitution pattern for regioselective nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the ortho- and para-positions for substitution, enabling the construction of benzimidazole, benzoxazole, and quinoline derivatives for agrochemical and pharmaceutical lead generation [2].

Analytical Method Development: High-Purity Reference Standard for LC-MS and NMR

Utilize the >99% purity grade of 3-(5-fluoro-2-nitrophenyl)propanoic acid as a reference standard for developing and validating analytical methods, including HPLC, LC-MS, and quantitative NMR . The compound is supplied with comprehensive analytical documentation including HPLC, GC-FID, NMR, and elemental analysis upon request, supporting regulatory compliance in pharmaceutical development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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